REACTION_CXSMILES
|
Cl[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9](Cl)[CH:10]=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[NH2:19][CH2:20][CH2:21][CH2:22][OH:23].[OH2:24]>CS(C)=O>[OH:23][CH2:22][CH2:21][CH2:20][NH:19][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([NH:19][CH2:20][CH2:21][CH2:22][OH:24])[CH:10]=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)Cl)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
NCCCO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to ˜80°
|
Type
|
CUSTOM
|
Details
|
has reached RT
|
Type
|
CUSTOM
|
Details
|
is isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
the un-dissolved product is isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
OCCCNC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)NCCCO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |